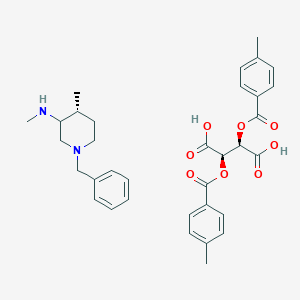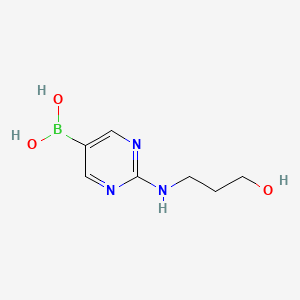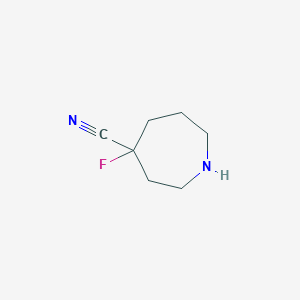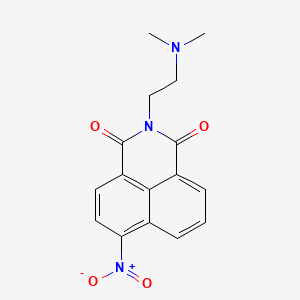
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride: is a chemical compound belonging to the class of 1,5-naphthyridines. These heterocyclic compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The compound is characterized by its molecular formula C11H8Cl2N2O2 and is often used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The reaction conditions often include high temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Commonly involves replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications .
作用機序
The mechanism of action of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid ethyl ester
- 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- 1,5-Naphthyridine derivatives with various substitutions
Uniqueness: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H9Cl3N2O2 |
|---|---|
分子量 |
307.6 g/mol |
IUPAC名 |
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H8Cl2N2O2.ClH/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13;/h3-5H,2H2,1H3;1H |
InChIキー |
PZBNKJRQKZYOAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)

![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)

![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)







